molecular formula C18H19BrN2OS B5056894 3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide CAS No. 6399-82-2

3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide

Cat. No.: B5056894
CAS No.: 6399-82-2
M. Wt: 391.3 g/mol
InChI Key: AUWPZZJFYKXWIV-UHFFFAOYSA-N
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Description

3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C18H20BrN2OS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-butylphenylthiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide
  • 3-Bromo-N-[(4-butylphenyl)carbamothioyl]-4-methoxybenzamide

Uniqueness

3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern and the presence of both bromine and thiourea functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2OS/c1-2-3-5-13-8-10-16(11-9-13)20-18(23)21-17(22)14-6-4-7-15(19)12-14/h4,6-12H,2-3,5H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWPZZJFYKXWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367653
Record name 3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6399-82-2
Record name 3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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